4-(3-Methylbuta-1,3-dien-2-yl)morpholine
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(3-methylbuta-1,3-dien-2-yl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-8(2)9(3)10-4-6-11-7-5-10/h1,3-7H2,2H3 |
InChI Key |
COQGFIGLKBPTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C)N1CCOCC1 |
Origin of Product |
United States |
Scientific Research Applications
4-(3-Methylbuta-1,3-dien-2-yl)morpholine is an organic compound featuring a morpholine ring with a 3-methylbuta-1,3-dien-2-yl group attached. The morpholine part is a six-membered ring that includes a nitrogen atom, influencing the compound's chemical behavior. The 3-methylbuta-1,3-dien-2-yl group is an allylic system that contains conjugated double bonds, increasing its reactivity and making it useful in organic synthesis and medicinal chemistry.
Potential applications:
- Organic Synthesis: The conjugated diene moiety allows it to participate in Diels-Alder reactions and other cycloadditions.
- Medicinal Chemistry: Morpholine derivatives have shown potential as neuroprotective agents, which could be helpful in treating neurodegenerative diseases.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Methylthio)morpholine | Morpholine ring with methylthio group | Exhibits different reactivity due to sulfur atom |
| 4-(Allyl)morpholine | Morpholine ring with allyl group | More straightforward reactivity compared to dienes |
| 4-(Vinyl)morpholine | Morpholine ring with vinyl group | Less steric hindrance than the dienyl derivative |
| 4-(Phenyl)morpholine | Morpholine ring with phenyl group | Aromatic character adds stability and reactivity |
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between 4-(3-Methylbuta-1,3-dien-2-yl)morpholine and selected analogs:
Key Observations:
- The diene group in the target compound contrasts with the thiazole-imidazole system in VPC-14449, which incorporates electron-withdrawing bromine atoms .
- Compared to the aromatic butenyl substituent in compound 9b , the diene group lacks aromaticity but may exhibit higher reactivity in cycloaddition reactions.
- The propargyl group in 4-(1,3-diphenyl-2-propyn-1-yl)morpholine introduces rigidity and π-bond character distinct from the diene’s flexibility .
Physicochemical Properties
LogP Estimates :
- The acetate derivative (3-Methylbuta-1,3-dien-2-yl acetate) has a logP of 1.87 , suggesting moderate hydrophobicity. The target compound’s morpholine ring likely reduces logP due to the polar nitrogen and oxygen atoms.
- VPC-14449’s bromine atoms and thiazole ring may increase logP compared to the diene-containing analog, though exact values are unavailable.
Solubility and Stability :
Q & A
Basic: What are the standard synthetic routes for 4-(3-Methylbuta-1,3-dien-2-yl)morpholine?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React morpholine with a dienyl halide (e.g., 3-methylbuta-1,3-dien-2-yl bromide) under basic conditions (e.g., NaOH) to facilitate substitution .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
- Key Considerations: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?
Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:
- Variables: Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) .
- Output Metrics: Yield, purity, and reaction time. Use response surface methodology to identify optimal conditions .
- Case Study: A 30% yield increase was achieved by switching from DMF to THF, reducing steric hindrance in Suzuki-Miyaura couplings .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identify protons on the morpholine ring (δ 3.5–4.0 ppm) and dienyl substituents (δ 5.0–6.5 ppm for conjugated double bonds) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and morpholine ring vibrations (C-O-C, ~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data for structurally similar morpholine derivatives?
Answer:
- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for diastereomers or regioisomers .
- Isotopic Labeling: Use deuterated analogs to distinguish between morpholine ring protons and substituents .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Basic: What methodologies are used to assess the biological activity of this compound?
Answer:
- In Vitro Assays:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Target Binding: Fluorescence polarization assays to measure affinity for enzymes (e.g., kinases) .
Advanced: How can researchers address discrepancies in reactivity or bioactivity data across similar morpholine derivatives?
Answer:
- Mechanistic Studies: Use kinetic isotope effects (KIEs) to probe rate-determining steps in substitution reactions .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., halogens, nitro groups) to correlate electronic effects with activity .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency) .
Advanced: What computational approaches aid in predicting the reactivity or binding modes of this compound?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., protein kinases) using AutoDock Vina or Schrödinger Suite .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
Advanced: How can the stability of this compound be evaluated under varying experimental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
